molecular formula C12H8BrF3N8 B10934143 2-[4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

2-[4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B10934143
M. Wt: 401.15 g/mol
InChI Key: CYFXDJFSRJSFLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex organic compound featuring multiple heterocyclic rings. This compound is notable for its unique structural properties, which include a bromine atom, a trifluoromethyl group, and multiple nitrogen atoms within its fused ring system. These features make it a subject of interest in various fields of scientific research, particularly in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step organic synthesis. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of organoboron reagents and palladium catalysts under mild conditions . The process includes oxidative addition, transmetalation, and reductive elimination steps to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the concentration of reagents to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of its functional groups.

    Coupling Reactions: It can engage in coupling reactions such as the Suzuki–Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include organoboron compounds, palladium catalysts, and bases such as potassium carbonate. Reaction conditions typically involve moderate temperatures (50-100°C) and inert atmospheres (e.g., nitrogen or argon) to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield a variety of substituted derivatives, while coupling reactions can produce larger, more complex molecules.

Scientific Research Applications

2-[4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices.

    Biological Research: It is used as a tool compound to study biochemical pathways and molecular interactions in cells.

    Industrial Applications: The compound’s stability and reactivity make it useful in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can act as an inhibitor or modulator. The presence of the trifluoromethyl group enhances its binding affinity and selectivity for these targets, while the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine core provides a rigid scaffold for optimal interaction.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-[4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine stands out due to its fused ring system, which provides enhanced stability and unique electronic properties

Properties

Molecular Formula

C12H8BrF3N8

Molecular Weight

401.15 g/mol

IUPAC Name

4-[4-bromo-1-methyl-5-(trifluoromethyl)pyrazol-3-yl]-10-methyl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C12H8BrF3N8/c1-22-8(12(14,15)16)6(13)7(20-22)9-19-11-5-3-18-23(2)10(5)17-4-24(11)21-9/h3-4H,1-2H3

InChI Key

CYFXDJFSRJSFLX-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=N1)C2=NN3C=NC4=C(C3=N2)C=NN4C)Br)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.